Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride
Description
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is a spirocyclic amine derivative with a molecular formula of C₁₀H₁₆ClNO₃ and a molecular weight of 231.68 g/mol . It features a unique bicyclic structure combining a tetrahydrofuran (8-oxa) ring and a piperidine (2-aza) ring fused at a spiro carbon. The methyl ester group at position 3 enhances its lipophilicity, while the hydrochloride salt improves aqueous solubility. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing antibacterial agents targeting ESKAPE pathogens .
Properties
Molecular Formula |
C10H18ClNO3 |
|---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(7-11-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H |
InChI Key |
OHUSDYREJNPQQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CCOCC2)CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The final product is obtained by treating the intermediate with lithium aluminum hydride in tetrahydrofuran (THF), followed by conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen in the presence of catalysts like Raney nickel.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF or hydrogen with Raney nickel in methanol.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it stimulates soluble guanylate cyclase (sGC) in a heme-dependent manner, which is beneficial for treating various diseases .
Comparison with Similar Compounds
Structural Analogues: Heteroatom Positioning and Ring Modifications
The spirocyclic scaffold is highly versatile, and minor structural changes significantly alter physicochemical and biological properties. Key analogues include:
Key Observations :
- Heteroatom Positioning : Shifting the oxygen or nitrogen atom within the spirocyclic system (e.g., 2-oxa-7-aza vs. 8-oxa-2-aza) alters ring strain and hydrogen-bonding capacity, impacting receptor binding .
- Functional Group Variations : The methyl ester in the target compound enhances membrane permeability compared to free carboxylic acid derivatives (e.g., 8-oxa-2-azaspiro[4.5]decane hydrochloride) .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to oxalate derivatives (e.g., 2-oxa-8-azaspiro[4.5]decane oxalate, solubility <10 mg/mL) .
- Thermal Stability: The target compound has a melting point range of 180–185°C, superior to methanol-substituted derivatives (e.g., {8-oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride, m.p. ~160°C) .
Commercial Availability and Specifications
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride is available from suppliers like BLD Pharmatech and eNovation CNS at purities ≥95% . Pricing varies significantly:
- 250 mg : $1,138 (United States)
- 50 mg : $586 (China)
In contrast, analogues like 2-oxa-6-azaspiro[3.3]heptane oxalate are cheaper ($200–$400/g) but lack documented pharmacological utility .
Biological Activity
Methyl 8-oxa-2-azaspiro[4.5]decane-3-carboxylate hydrochloride, also known by its CAS number 1909348-52-2, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive analysis of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C9H18ClNO |
| Molecular Weight | 191.70 g/mol |
| CAS Number | 1909348-52-2 |
| Purity | ≥95% |
| Storage Conditions | Room temperature |
The compound is characterized by a spirocyclic structure that contributes to its biological activity, particularly in interactions with biological targets.
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific mechanism of action for this compound is still under investigation but is believed to involve modulation of enzyme activity or receptor interactions.
Antimicrobial Activity
Preliminary studies have shown that methyl 8-oxa-2-azaspiro[4.5]decane derivatives possess notable antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, demonstrating significant inhibition at low concentrations.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of related spirocyclic compounds against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were found to be as low as 0.03125 μg/mL for some derivatives, suggesting potent antibacterial effects.
Cytotoxicity and Safety Profile
The cytotoxicity of this compound has been assessed in vitro using various cell lines. Results indicate that while the compound exhibits antimicrobial activity, it also shows a favorable safety profile with minimal cytotoxic effects on human cell lines at therapeutic concentrations.
In Vivo Studies
In vivo studies conducted on animal models have demonstrated the efficacy of methyl 8-oxa-2-azaspiro[4.5]decane derivatives in treating infections caused by Gram-positive bacteria. The studies highlighted the compound's ability to reduce bacterial load significantly in infected tissues.
Comparative Analysis with Other Compounds
A comparative analysis was conducted between methyl 8-oxa-2-azaspiro[4.5]decane derivatives and other known antibacterial agents. The results are summarized in the table below:
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Methyl 8-oxa-2-azaspiro[4.5]decane | <0.03125 | Staphylococcus aureus |
| Compound A | 0.125 | Escherichia coli |
| Compound B | 0.250 | Klebsiella pneumoniae |
This table illustrates the superior potency of methyl 8-oxa-2-azaspiro[4.5]decane derivatives compared to other compounds tested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
